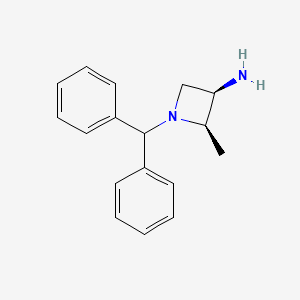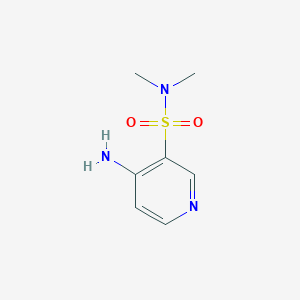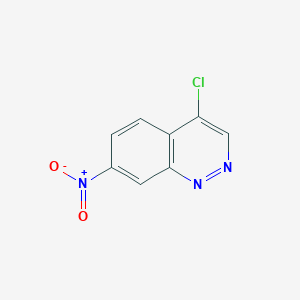
4-Chloro-7-nitrocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-nitrocinnoline is an organic compound with the molecular formula C9H5ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 7th position on the cinnoline ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitrocinnoline typically involves the nitration of 4-chlorocinnoline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-nitrocinnoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by various nucleophiles.
Reduction: The nitro group at the 7th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this reaction is less frequently employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, using sodium methoxide can yield 4-methoxy-7-nitrocinnoline.
Reduction: The major product is 4-chloro-7-aminocinnoline.
Oxidation: Products depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-nitrocinnoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-nitrocinnoline involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7-nitrobenzofurazan: This compound is similar in structure but contains a benzofurazan ring instead of a cinnoline ring.
7-Chloro-4-nitroquinoline: This compound has a quinoline ring with similar substituents.
Uniqueness
4-Chloro-7-nitrocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C8H4ClN3O2 |
|---|---|
Molekulargewicht |
209.59 g/mol |
IUPAC-Name |
4-chloro-7-nitrocinnoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-4-10-11-8-3-5(12(13)14)1-2-6(7)8/h1-4H |
InChI-Schlüssel |
SILAKPARZLLDOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
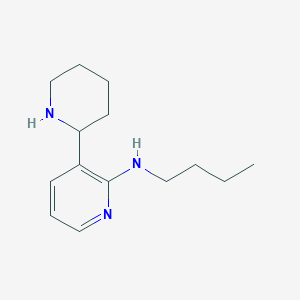

![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)

![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
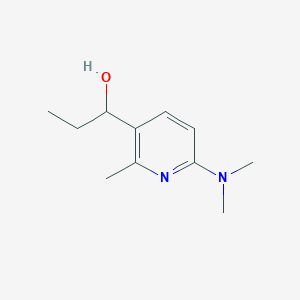
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
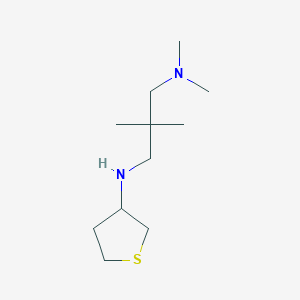
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
